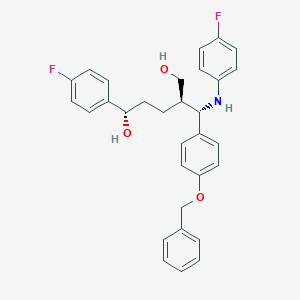
N-(Dodecyl-d25)-N,N-dimethyl-3-ammonio-1-propanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Dodecyl-d25)-N,N-dimethyl-3-ammonio-1-propanesulphonate is a deuterated surfactant commonly used in biochemical and biophysical research. This compound is particularly valuable for its ability to solubilize and stabilize membrane proteins, making it an essential tool in the study of protein structures and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dodecyl-d25)-N,N-dimethyl-3-ammonio-1-propanesulphonate typically involves the deuteration of dodecylamine followed by quaternization with dimethyl sulfate and subsequent sulfonation. The reaction conditions often include:
Deuteration: Dodecylamine is treated with deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Quaternization: The deuterated dodecylamine is then reacted with dimethyl sulfate to form the quaternary ammonium compound.
Sulfonation: Finally, the quaternary ammonium compound is sulfonated using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Dodecyl-d25)-N,N-dimethyl-3-ammonio-1-propanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or thiols can be used under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
N-(Dodecyl-d25)-N,N-dimethyl-3-ammonio-1-propanesulphonate is widely used in scientific research, particularly in:
Chemistry: As a surfactant in the synthesis and stabilization of nanoparticles.
Biology: For solubilizing and stabilizing membrane proteins, facilitating structural and functional studies.
Medicine: In drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Used in formulations of detergents and emulsifiers for various applications.
Mechanism of Action
The compound exerts its effects by disrupting lipid-lipid and lipid-protein interactions within the lipid bilayer of cell membranes. This disruption facilitates the extraction and purification of membrane proteins. The molecular targets include hydrophobic regions of membrane proteins, and the pathways involved are primarily related to the solubilization and stabilization of these proteins.
Comparison with Similar Compounds
Similar Compounds
Sodium n-Dodecyl-d25 Sulfate: Another deuterated surfactant used for similar applications.
n-Dodecyl-β-D-maltoside: A non-ionic detergent used for membrane protein studies.
n-Hexadecyl-d33-trimethylammonium Bromide: A quaternary ammonium compound with similar surfactant properties.
Uniqueness
N-(Dodecyl-d25)-N,N-dimethyl-3-ammonio-1-propanesulphonate is unique due to its deuterated nature, which provides enhanced stability and reduced background noise in nuclear magnetic resonance (NMR) spectroscopy. This makes it particularly valuable for detailed structural studies of membrane proteins.
Properties
Molecular Formula |
C17H37NO3S |
|---|---|
Molecular Weight |
360.7 g/mol |
IUPAC Name |
3-[dimethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecyl)azaniumyl]propane-1-sulfonate |
InChI |
InChI=1S/C17H37NO3S/c1-4-5-6-7-8-9-10-11-12-13-15-18(2,3)16-14-17-22(19,20)21/h4-17H2,1-3H3/i1D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,15D2 |
InChI Key |
IZWSFJTYBVKZNK-LKYWTNKRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C)(C)CCCS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


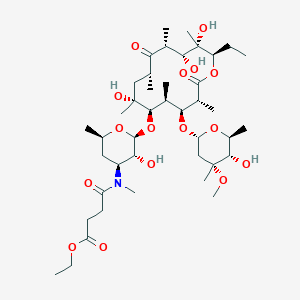
![[4-(Phenylmethoxymethyl)pyridin-2-yl]hydrazine](/img/structure/B13852210.png)
![4'-[(1,4'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile-d7](/img/structure/B13852220.png)
![2-[alpha,alpha'-Dimethyl(4-isopropylbenzyl] Hydroquinone](/img/structure/B13852226.png)
![(3R,4R,5R,6S)-2-[(E)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13852227.png)

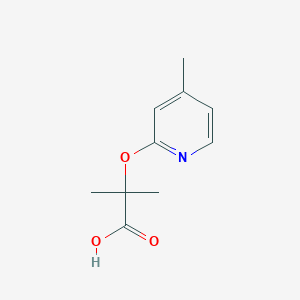
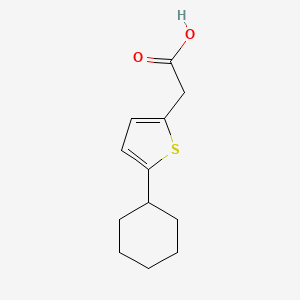
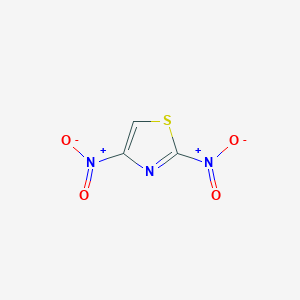
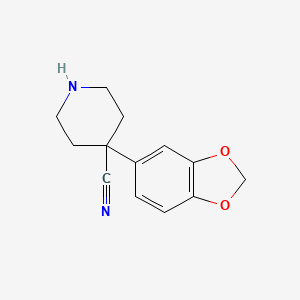
![(3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole](/img/structure/B13852251.png)
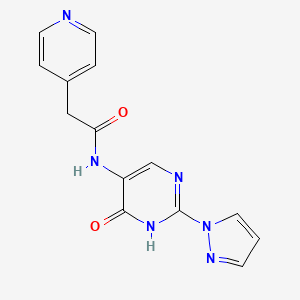
![N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide](/img/structure/B13852265.png)
